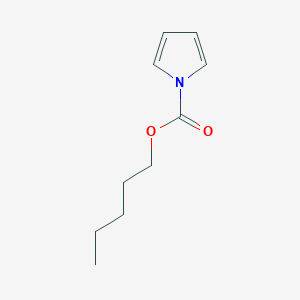

Pentyl pyrrole-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

6306-68-9 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

pentyl pyrrole-1-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-2-3-6-9-13-10(12)11-7-4-5-8-11/h4-5,7-8H,2-3,6,9H2,1H3 |

InChI Key |

JQFDOBLEABQBFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)N1C=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N Acylpyrroles

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring and Carbonyl Group

The electronic nature of N-acylpyrroles is significantly influenced by the electron-withdrawing acyl group. This group reduces the electron density of the pyrrole ring, thereby decreasing its nucleophilicity compared to pyrrole itself. researchgate.net Conversely, the carbonyl group is activated towards nucleophilic attack.

Reactions with Nucleophiles (Alcohols, Amines)

The carbonyl carbon of pentyl pyrrole-1-carboxylate is electrophilic and susceptible to attack by nucleophiles.

Reactions with Alcohols: In the presence of a suitable catalyst, N-acylpyrroles can react with alcohols. This can lead to transesterification, where the alkoxy group of the alcohol displaces the pyrrole moiety, forming a new ester. This process is often facilitated by transition metal catalysts that activate the alcohol through a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which is more reactive. rsc.org

Reactions with Amines: Amines, being potent nucleophiles, readily react with N-acylpyrroles. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the formation of an amide and pyrrole as a leaving group. youtube.com This reaction is typically efficient and can be carried out under mild conditions. For instance, the reaction of methylamine with an acyl chloride results in the formation of an N-methylamide. chemguide.co.uk This reactivity highlights the utility of N-acylpyrroles as acylating agents for amines.

Conversion to Aldehydes, Ketones, Esters, and Amides

N-acylpyrroles serve as valuable precursors for the synthesis of various carbonyl-containing compounds. ucsb.edu

Conversion to Aldehydes: The conversion of an N-acylpyrrole like this compound to an aldehyde involves a reduction of the carbonyl group. This can be achieved using specific reducing agents that can selectively reduce the ester functionality to an aldehyde without over-reduction to an alcohol.

Conversion to Ketones: N-acylpyrroles can be converted to ketones through reactions with organometallic reagents. For example, Weinreb amides (N-methoxy-N-methyl amides) are known to react with organolithium or Grignard reagents to yield ketones. chemistrysteps.com N-acylpyrroles can function as equivalents to Weinreb amides in certain transformations. acs.org

Conversion to Esters and Amides: As discussed previously, N-acylpyrroles can be readily converted to other esters and amides through reactions with alcohols and amines, respectively. rsc.orgchemguide.co.uk These transformations proceed through a nucleophilic acyl substitution mechanism. ucsb.edu

Rearrangement Reactions of N-Acylpyrroles

N-acylpyrroles can undergo intriguing rearrangement reactions, which are valuable for synthesizing substituted pyrrole derivatives.

Anionic Fries Rearrangement (Pyrrole Dance)

A notable rearrangement of N-acylpyrroles is the anionic Fries rearrangement, sometimes referred to as the "pyrrole dance". rsc.orgrsc.org This reaction involves the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring, typically the C2 position. rsc.org

This transformation is generally promoted by a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiN(SiMe3)2). rsc.orgorganic-chemistry.orgnih.govwikipedia.org The choice of base can be crucial in directing the reaction pathway. For instance, studies have shown that using LiN(SiMe3)2 favors the anionic Fries rearrangement to produce 2-aroylpyrroles, while using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) can lead to a different reaction pathway. rsc.orgrsc.org The reaction is believed to proceed through an intermolecular process, as indicated by crossover experiments. rsc.org This rearrangement provides an efficient, transition-metal-free method for the synthesis of 2-acylpyrroles, which are important structural motifs in many biologically active compounds. rsc.org

| Reaction | Reagent | Product | Key Features |

| Anionic Fries Rearrangement | LiN(SiMe3)2 | 2-Aroylpyrroles | Base-dependent, intermolecular process |

| C–H Functionalization | KN(SiMe3)2 | Aryl benzyl (B1604629) ketones | Chemoselective alternative to rearrangement |

Catalytic Transformations

The reactivity of N-acylpyrroles can be further expanded through various catalytic transformations, enabling the formation of new carbon-carbon bonds.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. yonedalabs.com N-acylpyrroles have been successfully employed as coupling partners in Suzuki-Miyaura reactions. acs.orgacs.orgnih.gov In these reactions, the N-acylpyrrole acts as an electrophilic partner, where the bond between the nitrogen and the carbonyl carbon (N–C bond) is cleaved and a new bond is formed between the carbonyl carbon and the organic group from the boronic acid nucleophile. acs.orgacs.org

This transformation is significant because it represents a method for C-C bond formation from planar, electronically activated amides without the need for steric distortion of the amide bond. acs.orgacs.orgnih.gov The electronic activation provided by the pyrrole nitrogen facilitates the catalytic activation of the otherwise robust amide bond. acs.org This methodology allows N-acylpyrroles to serve as effective equivalents to Weinreb amides, providing a convenient route to biaryl ketones. acs.org The use of a palladium-N-heterocyclic carbene (Pd-NHC) catalysis platform has been shown to be effective for this transformation. acs.orgacs.org

| Catalyst System | Reactants | Product | Significance |

| Pd-NHC | N-Acylpyrrole, Arylboronic acid | Biaryl ketone | C-C bond formation from planar amides via N-C bond cleavage |

Mechanistic Studies of Acylation and Derivatization

Mechanism of Pyrrole Grignard Reagent Acylation: Direct Attack vs. Rearrangement

The acylation of the pyrrole Grignard reagent is a fundamental reaction for the introduction of acyl groups onto the pyrrole ring. Mechanistic studies, particularly those involving deuterium labeling, have been crucial in elucidating the precise pathway of this reaction. cdnsciencepub.comresearchgate.net

One key question has been whether the acylation occurs via a direct attack at the C-2 position of the pyrrole ring or through an initial N-acylation followed by a rearrangement to the C-2 position. cdnsciencepub.comresearchgate.net Investigations into the reaction between the pyrrole Grignard reagent and methyl 1-pyrrolecarboxylate to form 1,2'-dipyrrolyl ketone have provided significant insights. Deuterium labeling experiments have conclusively shown that the reaction proceeds through a direct acylation at the 2-position of the pyrrole Grignard reagent. cdnsciencepub.comresearchgate.net This finding rules out the initial N-substitution and subsequent rearrangement mechanism.

Interestingly, it was also discovered that at an intermediate stage of the ketone formation, a ring interchange can occur between the 1-substituted pyrrole rings in the intermediate and the unreacted Grignard reagent. cdnsciencepub.comresearchgate.net This implies that both pyrrole rings in the final 1,2'-dipyrrolyl ketone product can originate from the Grignard reagent. cdnsciencepub.comresearchgate.net

While the pyrrole Grignard reagent typically yields C-2 substituted products with most acylating agents, its reaction with alkyl carbonates results in the formation of alkyl 1-pyrrolecarboxylates, indicating N-acylation. cdnsciencepub.com The underlying reasons for this selectivity in acylation are not yet fully understood. cdnsciencepub.com The study of the N/C acylation ratios has been approached by considering the "principle of hard and soft acids and bases," where factors like the metal cation, solvent, and the nature of the acylating agent are varied. researchgate.net

Role of Organocatalysts in Acylation Regioselectivity

Organocatalysis has become a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and enabling a wide range of transformations with high efficiency and selectivity. nih.gov In the context of pyrrole chemistry, organocatalysts play a significant role in controlling the regioselectivity of acylation and other functionalization reactions. rsc.org

Cooperative catalysis, which combines an organocatalyst with a metal catalyst, has been successfully employed for the synthesis of polysubstituted 3-acyl pyrroles. rsc.org For example, the reaction of unsaturated ketones with N-substituted propargylated amines in the presence of an organocatalyst and a copper salt affords 3-acyl pyrroles in good yields. rsc.org

Organocatalysts are also instrumental in multistep reaction sequences leading to complex pyrrole structures. For instance, L-proline can catalyze the synthesis of trisubstituted pyrroles. rsc.org Furthermore, the regioselective construction of N-aryl pyrroles decorated with a 2-heteroarylmethylene group has been achieved through a two-step sequence involving a Mannich coupling of aldehydes and imines, followed by a Wittig olefination and hydroamination, all facilitated by an organocatalyst. rsc.org

The mechanism of these organocatalyzed reactions often involves the activation of substrates through the formation of iminium or enamine intermediates. For example, in a pseudo-[3+2] annulation reaction to form dihydropyrroles, a cinchona alkaloid catalyst activates the acidic α-carbon of an isocyanoester, which then undergoes an enantioselective Michael addition to a nitroalkene. rsc.org Subsequent intramolecular cyclization leads to the final product. rsc.org

Mechanistic Pathways of Skeletal Recasting Strategies

A novel and innovative approach to pyrrole synthesis and modification involves "skeletal recasting," a strategy that deconstructs a simple pyrrole and reconstructs it into a more complex, fully substituted pyrrole. acs.orgnih.govnih.govx-mol.com This molecular editing technique provides access to synthetically challenging tetra-substituted pyrroles. acs.orgnih.govx-mol.com

The key to this strategy is the use of a "molecular perturbator," such as an azoalkene, which possesses 1,3-dipolar character. acs.orgnih.gov The proposed mechanism involves a phosphoric acid-promoted one-pot reaction that proceeds through two main stages: dearomative deconstruction and rearomative reconstruction. acs.orgnih.govx-mol.com

Mechanistic studies, including labeling experiments, have been conducted to elucidate the pathway. acs.orgnih.gov An ¹⁵N-labeling experiment confirmed that the nitrogen atom from the original pyrrole starting material is not incorporated into the final recast pyrrole product. acs.orgnih.gov This supports the hypothesis that the azoalkene provides the nitrogen for the newly formed pyrrole ring. The detection of a dearomatized intermediate would provide strong evidence for the proposed deconstruction-reconstruction sequence. acs.orgnih.gov

This skeletal recasting strategy represents a significant advancement in heterocyclic chemistry, enabling the rapid diversification of pyrrole scaffolds without the need for lengthy, multi-step syntheses. researchgate.net

Proposed Mechanisms for N-Substituted Pyrrole Formation

The synthesis of N-substituted pyrroles is a cornerstone of heterocyclic chemistry, with several classic and modern methods available. Understanding the mechanisms of these reactions is crucial for controlling the outcome and designing new synthetic routes.

The Paal-Knorr synthesis is one of the most fundamental methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netmdpi.comnih.govuctm.edu The generally accepted mechanism, proposed by V. Amarnath et al. in 1991, begins with the attack of the amine on a protonated carbonyl group to form a hemiaminal. uctm.edu A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the N-substituted pyrrole. uctm.edu This reaction is typically acid-catalyzed, with Brønsted acids favoring the formation of the pyrrole ring by efficiently catalyzing the condensation and dehydration steps. mdpi.com

Other proposed mechanisms for N-substituted pyrrole formation depend on the specific reactants and catalysts employed. For instance, a one-pot iodine-mediated cascade condensation-cyclization reaction of aryl methyl ketones and anilines is proposed to proceed through an α-iodinated ketimine intermediate. nih.gov Nucleophilic substitution by another ketimine molecule, followed by intramolecular Mannich-type condensation and aromatization, leads to the 1,2,4-triarylpyrrole product. nih.gov

In another example, the synthesis of substituted pyrroles from internal alkynes catalyzed by a palladium complex is thought to involve the oxidative addition of an aryl bromide to the palladium(0) source, followed by migratory insertion into the alkyne and subsequent cyclization with an amine. nih.gov

Interactive Data Table: Mechanistic Pathways

| Reaction | Key Intermediate(s) | Proposed Mechanism Highlights | Reference |

|---|---|---|---|

| Pyrrole Grignard Acylation | - | Direct C-2 acylation, not N-acylation followed by rearrangement. Ring interchange possible. | cdnsciencepub.comresearchgate.net |

| Organocatalytic Acylation | Iminium/Enamine Intermediates | Catalyst activates substrate for nucleophilic attack and controls regioselectivity. | rsc.org |

| Skeletal Recasting | Dearomatized Intermediate | Dearomative deconstruction followed by rearomative reconstruction using a molecular perturbator. | acs.orgnih.gov |

| Paal-Knorr Synthesis | Hemiaminal, 2,5-Dihydroxytetrahydropyrrole | Acid-catalyzed condensation of a 1,4-dicarbonyl with a primary amine, followed by dehydration. | uctm.edu |

Spectroscopic and Structural Elucidation of Pentyl Pyrrole 1 Carboxylate and Analogous Esters

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of synthetic compounds like pentyl pyrrole-1-carboxylate. This technique provides highly accurate mass measurements, which allows for the determination of a unique elemental formula. For analogous ester molecules, HRMS data, often coupled with other spectroscopic methods like NMR and IR spectroscopy, is used to confirm their successful synthesis.

For instance, in the characterization of similar heterocyclic compounds, HRMS is employed to verify the molecular weight and formula of the target molecules. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Mass | Observed Mass | Reference |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C13H14N2O2 | 230.1055 | Not specified in abstract | researchgate.net |

This table is illustrative of the data obtained from HRMS analysis for analogous compounds.

Pyrolysis–Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Analysis

Pyrolysis–Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical method used to investigate the thermal stability and degradation products of compounds. In a study on the thermal behavior of pyrrole (B145914) esters, Py-GC/MS was utilized to identify the pyrolysis intermediates under oxidative conditions. x-mol.com This analysis revealed that different pyrrole esters undergo varying degrees of pyrolysis at temperatures ranging from 30 °C to 900 °C. x-mol.com The study also employed thermogravimetry (TG) and differential scanning calorimetry (DSC) to further investigate the thermal degradation process, concluding that these esters possess good thermal stability up to a certain temperature. x-mol.com The fragments identified through mass spectrometry after pyrolysis provide valuable information about the compound's structure and the mechanisms of its thermal decomposition. unibo.it

X-ray Diffraction Studies

| Compound | Crystal System | Space Group | Reference |

| 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P212121 | uni-regensburg.de |

| 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | Orthorhombic | P212121 | uni-regensburg.de |

| Methyl 1H-pyrrole-2-carboxylate | Monoclinic | P21/c | uni-regensburg.de |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | researchgate.net |

Ab Initio Crystal Structure Determination from Synchrotron X-ray Powder Diffraction Data

In cases where suitable single crystals cannot be grown, a common challenge in materials science and for certain organic compounds, ab initio crystal structure determination from synchrotron X-ray powder diffraction data serves as a powerful alternative. researchgate.netmpg.deias.ac.in This method has been successfully applied to determine the crystal structures of complex functionalized pyrroles. For instance, the structures of two chain-functionalized pyrroles were solved using synchrotron X-ray powder diffraction data, as obtaining single crystals proved difficult. cambridge.orgresearchgate.net Both compounds were found to crystallize in the monoclinic system with the space group P21/c. cambridge.org The structures were determined using a direct space approach with the Monte Carlo method, followed by Rietveld refinement. cambridge.org

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The solid-state packing of molecules is governed by a variety of intermolecular interactions, with hydrogen bonding playing a crucial role. nih.govmdpi.com In the crystal structures of pyrrole derivatives, different hydrogen bond motifs are observed. For methyl 1H-pyrrole-2-carboxylate, the molecules form chains through N-H···O hydrogen bonds. uni-regensburg.de The analysis of these interactions is often complemented by Hirshfeld surface analysis, which provides a quantitative measure of different intermolecular contacts. For example, in the crystal structure of methyl 1H-pyrrole-2-carboxylate, H···H interactions are predominant. uni-regensburg.de In other analogous structures, weak C-H···O and C-O···Cg (π-ring) intermolecular contacts, as well as π–π stacking interactions, contribute to the stability of the crystal packing. cambridge.org

Conformational Analysis (e.g., s-cis/s-trans) in Crystal Structures

The conformation of a molecule, particularly the orientation of substituents around rotatable bonds, is a key aspect of its structure. In the solid state, the observed conformation is a result of the interplay between intramolecular steric and electronic effects and the stabilizing forces of the crystal lattice. For esters of pyrrole-2-carboxylic acid, a key conformational feature is the relative orientation of the carbonyl group and the pyrrole ring, often described as s-cis or s-trans. Density Functional Theory (DFT) calculations have indicated that for pyrrole-2-carboxylic acid, the s-cis conformation, where the N-H and C=O bonds are on the same side, can lead to the formation of centrosymmetric dimers. uni-regensburg.de The conformation of the pentyl group in this compound would be expected to adopt a low-energy, extended conformation to minimize steric strain, with a preference for anti-periplanar arrangements of the carbon-carbon bonds. acs.org

Computational and Theoretical Investigations of Pyrrole 1 Carboxylates

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the intricate details of molecular structure, electronic properties, and reactivity. In the study of pyrrole-1-carboxylates, these theoretical approaches provide insights that are often complementary to experimental data, offering a molecular-level understanding of their behavior.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. masjaps.com By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

In the context of pyrrole (B145914) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d), are utilized to optimize molecular geometries and determine stable conformations. masjaps.com These calculations are crucial for understanding the three-dimensional arrangement of atoms in molecules like pentyl pyrrole-1-carboxylate. The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. masjaps.com

Furthermore, DFT is instrumental in simulating vibrational spectra (e.g., FT-IR). nih.govresearchgate.net Theoretical vibrational analysis helps in the assignment of experimentally observed absorption bands to specific molecular vibrations, such as the stretching and bending of C-H, C=O, and C-N bonds. researchgate.netnih.gov For instance, the characteristic vibrational modes of the carboxyl and pyrrole groups can be precisely identified. researchgate.netnih.gov Studies on related heterocyclic compounds have demonstrated good agreement between DFT-calculated and experimental vibrational frequencies, validating the accuracy of the theoretical models. nih.govresearchgate.net

Ab Initio Calculations (e.g., MP2 level) for Interaction Energies

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying molecular systems. Methods like Møller-Plesset perturbation theory (MP2) are particularly valuable for investigating non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the structure and properties of molecular aggregates and liquids. researchgate.net

For pyrrole and its derivatives, ab initio calculations have been employed to study interaction energies in dimers and larger clusters. researchgate.netjst.go.jp These calculations can reveal the nature and strength of intermolecular forces, such as the N-H···π interactions that are significant in pyrrole-containing systems. researchgate.net The accuracy of these calculations can be further improved by using higher levels of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), which is often considered the "gold standard" for computational chemistry. mst.edu While computationally demanding, these methods provide benchmark data for interaction energies. mst.edu

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to its reactivity and its potential applications in various fields, including materials science and medicinal chemistry. Computational methods offer a powerful lens through which to examine these properties.

HOMO-LUMO Energy Gap Analysis and Intra-Molecular Charge Transfer (ICT)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. schrodinger.comirjweb.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions and electronic transitions. irjweb.comfrontiersin.org

For pyrrole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. researchgate.net This analysis provides insights into the potential for intra-molecular charge transfer (ICT), where an electron is excited from a donor part of the molecule to an acceptor part. irjweb.com The nature of the substituent on the pyrrole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net For example, electron-donating or electron-withdrawing groups can modulate the electronic properties and reactivity of the pyrrole system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. libretexts.orgchemrxiv.org The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net

Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For pyrrole-1-carboxylates, the MEP map can identify the likely sites for interactions with other molecules, such as electrophiles or nucleophiles. rsc.org For instance, the oxygen atoms of the carboxylate group would be expected to show a negative potential, indicating their role as potential hydrogen bond acceptors or sites for electrophilic interaction. The MEP is a powerful descriptor for understanding and predicting chemical reactivity and intermolecular interactions. rsc.org

Theoretical Prediction of UV-Vis Absorption Spectra

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net These calculations can determine the electronic transitions between molecular orbitals and their corresponding absorption wavelengths and intensities. nih.gov

For pyrrole and its derivatives, TD-DFT calculations can simulate the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. researchgate.netresearchgate.netrsc.org The predicted spectra can be compared with experimental data to validate the computational methodology. researchgate.net These theoretical predictions are valuable for understanding the photophysical properties of these compounds and for designing new molecules with specific absorption characteristics for applications such as organic electronics or photochemistry. nih.gov

Intermolecular Interactions and Hydrogen Bonding Analysis

The nature and strength of intermolecular interactions are fundamental to understanding the macroscopic properties and biological recognition of molecules. For this compound, computational methods can predict how it interacts with itself and with other molecules, particularly through hydrogen bonding.

In studies of similar heterocyclic compounds, it has been shown that the oxygen atom of a carbonyl group can act as a proton acceptor in the formation of intermolecular hydrogen bonds. For instance, in quinolone carboxylic acid derivatives, the carbonyl oxygen of the carboxylic moiety is involved in N-H•••O intermolecular hydrogen bonds mdpi.com. Similarly, computational studies on pyrrole-2-carbaldehyde oxime have detailed the nature of intramolecular and intermolecular hydrogen bonds, highlighting the role of different functional groups in these interactions colab.ws.

For this compound, it is conceivable that the carbonyl oxygen could participate in hydrogen bonding with suitable donor groups in its environment, such as water or the N-H group of another pyrrole-containing molecule. The strength of such interactions would influence its solubility and its ability to bind to biological targets. The pentyl group, being nonpolar, would primarily engage in weaker van der Waals interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to define atoms, bonds, and their properties. google.comscispace.com QTAIM analysis can characterize the nature of chemical bonds, including weak non-covalent interactions like hydrogen bonds, by identifying bond critical points (BCPs) in the electron density. researchgate.nete-bookshelf.dewiley-vch.de

In the context of pyrrole derivatives, QTAIM has been used to investigate intramolecular hydrogen bonds and other non-covalent interactions that stabilize molecular conformations. mdpi.comcolab.ws For this compound, a QTAIM analysis would be expected to reveal a bond critical point between the oxygen of the carbonyl group and a hydrogen atom of a donor molecule in a hydrogen-bonded complex. The properties of this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of the hydrogen bond. Generally, for hydrogen bonds, one expects a low value of ρ and a positive value of ∇²ρ, indicative of a closed-shell interaction.

A theoretical QTAIM study on related systems, such as quinolone carboxylic acid derivatives, has successfully characterized intramolecular O-H•••O hydrogen bonds, providing detailed insights into their electronic nature. mdpi.com

Conformational Preferences and Aromaticity Assessment

Ab-initio molecular orbital calculations on 3-formylpyrrole have shown that the relative stability of its conformers is a delicate balance of conjugative interactions, the polar character of the conformers, and local electrostatic interactions. rsc.org For this compound, the rotation around the N-C(O) bond would define different conformers. The planarity of the pyrrole ring and the carboxylate group would be favored to maximize conjugation, but steric hindrance from the pentyl group could influence the preferred conformation.

The aromaticity of the pyrrole ring is a key feature. Pyrrole is an aromatic compound because it is cyclic, planar, has a continuous ring of p-orbitals, and contains 6 π-electrons (4n+2, where n=1), which satisfies Hückel's rule. byjus.comlibretexts.orgpharmaguideline.com The nitrogen atom contributes its lone pair of electrons to the aromatic sextet. libretexts.orgyoutube.com The aromatic nature of the pyrrole ring in this compound is expected to be largely retained, influencing its reactivity and stability. Thiophene is considered to have the greatest aromaticity among similar five-membered heterocycles, followed by pyrrole and then furan. slideshare.net

Table 1: Predicted Conformational and Aromaticity Data for this compound

| Property | Predicted Characteristic | Basis of Prediction |

| Major Conformer | Planar or near-planar arrangement of the pyrrole-1-carboxylate moiety. | Maximization of conjugation between the pyrrole ring and the carboxylate group. |

| Rotational Barrier (N-C(O)) | Moderate, allowing for possible existence of multiple conformers at room temperature. | Analogy with studies on 3-formylpyrrole showing a balance of electronic and steric effects. rsc.org |

| Pyrrole Ring Aromaticity | Aromatic, satisfying Hückel's rule with 6 π-electrons. | Fundamental principles of aromaticity in heterocyclic compounds. byjus.comlibretexts.orgpharmaguideline.com |

In Silico Studies of Pyrrole Derivatives for Specific Inhibitory Activities

While no in silico studies have been published specifically for this compound, the pyrrole scaffold is a common feature in molecules designed as inhibitors for various biological targets. Computational docking and molecular dynamics simulations are frequently used to predict the binding modes and affinities of pyrrole derivatives to enzymes and receptors.

For example, in silico studies have been conducted on pyrrole derivatives as potential inhibitors of:

Monoamine Oxidase (MAO): Docking studies of pyrrole derivatives in the active site of MAO-A have shown interactions similar to known inhibitors. nih.gov

Tubulin and Aromatase: Molecular docking has been used to predict how pyrrolyl-indole hybrids bind to the colchicine (B1669291) site of tubulin and chelate the heme of aromatase. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3): Structure-guided design and pharmacophore modeling have been employed to develop pyrrole-2-carboxamides as potent anti-tuberculosis agents. nih.gov

SARS-CoV-2 Main Protease (Mpro): In silico docking and molecular dynamics simulations have identified pyridopyrrolopyrimidines with a core pyrrole ring as potential inhibitors. nih.gov

Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1): Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been designed and evaluated in silico as dual inhibitors for Alzheimer's disease targets. rsc.org

These studies demonstrate the utility of computational methods in drug discovery involving pyrrole-containing compounds. An in silico investigation of this compound would likely involve docking it into the active site of a target protein to predict its binding orientation and to score its potential inhibitory activity based on intermolecular interactions such as hydrogen bonds and hydrophobic contacts. The lipophilic pentyl chain would be expected to favor binding to hydrophobic pockets within a target protein.

Table 2: Examples of In Silico Studies on Pyrrole Derivatives

| Target | Type of Pyrrole Derivative | Computational Method(s) | Key Findings | Reference |

| Monoamine Oxidase A | 1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]propan-1-ones | Molecular Docking | Similar interactions as the known inhibitor clorgyline in the active site. | nih.gov |

| Tubulin and Aromatase | Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | Molecular Docking | Inhibition of the colchicine site of tubulin and heme chelation in aromatase. | nih.gov |

| MmpL3 | Pyrrole-2-carboxamides | Structure-guided design, Pharmacophore modeling | Identification of key structural features for potent anti-TB activity. | nih.gov |

| SARS-CoV-2 Mpro | Pyridopyrrolopyrimidines | Molecular Docking, Molecular Dynamics | Stable binding within the active site through key residue interactions. | nih.gov |

| AChE and BACE1 | Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides | Molecular Docking, ADME prediction | Favorable physicochemical properties and dual inhibitory potential. | rsc.org |

Future Research Directions for Pentyl Pyrrole 1 Carboxylate

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing N-acylpyrroles, including pentyl pyrrole-1-carboxylate, is a significant area of future research. Traditional methods often rely on harsh reagents and produce considerable waste. organic-chemistry.org Modern approaches are increasingly focused on green chemistry principles.

A promising avenue is the use of catalytic systems that operate under mild conditions. For instance, iridium-catalyzed reactions have been shown to facilitate pyrrole (B145914) synthesis from renewable resources like secondary alcohols and amino alcohols, eliminating two equivalents of hydrogen gas in the process. nih.govcolab.ws This strategy tolerates a wide array of functional groups, highlighting its potential for creating diverse pyrrole structures. nih.govcolab.ws

Solvent-free reaction conditions represent another key area of sustainable synthesis. The use of reusable catalysts, such as zinc oxide, in Friedel-Crafts reactions of pyrroles with acid chlorides offers an operationally simple and green alternative. researchgate.net Additionally, microwave-assisted processes and the use of renewable feedstocks are being explored to further reduce the environmental impact of pyrrole synthesis. nih.gov

One-pot syntheses are also gaining traction for their efficiency. An electrocyclization/oxidation sequence starting from chalcones and glycine (B1666218) esters or amides provides a direct route to pyrrole-2-carboxylates and -carboxamides. nih.gov This method can be combined with in-situ bromination to generate polyfunctional pyrrole scaffolds. nih.gov

Future research will likely focus on expanding the substrate scope of these sustainable methods and further optimizing reaction conditions to improve yields and reduce costs. The development of novel catalytic systems that can activate less reactive starting materials will also be a priority.

In-depth Mechanistic Studies of N-Acylpyrrole Reactivity under Diverse Conditions

A thorough understanding of the reaction mechanisms governing the reactivity of N-acylpyrroles is crucial for their effective application in synthesis. While the general reactivity of pyrroles is understood to be similar to that of benzene (B151609) and aniline, the N-acyl group significantly influences its behavior. wikipedia.org

Future mechanistic studies will likely employ a combination of experimental techniques and theoretical calculations. Control experiments, intermediate isolation, and kinetic isotope effect (KIE) studies can provide valuable insights into reaction pathways. researchgate.netresearchgate.net For example, KIE experiments can help determine if C-H or N-H bond cleavage is the rate-limiting step in a given transformation. researchgate.net

The role of the N-substituent in modulating the reactivity of the pyrrole ring is a key area of investigation. For instance, the N-alkoxycarbonyl group has been shown to impart distinct reactivity compared to N-sulfonyl protection, particularly in acylation reactions. acs.org Mechanistic studies can elucidate the electronic and steric effects of different N-acyl groups, enabling chemists to fine-tune the reactivity of the pyrrole core for specific applications.

Furthermore, understanding the mechanism of metal-catalyzed reactions involving N-acylpyrroles is essential for developing more efficient and selective transformations. nih.gov Mechanistic investigations can reveal the nature of the active catalytic species and the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. nih.gov

Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate structure-reactivity and structure-property relationships. researchgate.netresearchgate.net

By calculating properties such as enthalpy of formation, bond dissociation energy, and bond order, researchers can assess the thermodynamic and kinetic stability of various pyrrole derivatives. researchgate.net This information is invaluable for designing new compounds with desired characteristics.

Frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) maps can provide insights into the reactive sites of a molecule. researchgate.netasianpubs.org For example, these calculations can predict whether a particular derivative is more likely to undergo electrophilic or nucleophilic attack and at which position. asianpubs.org

Computational studies can also be used to simulate reaction mechanisms and predict the outcomes of reactions. researchgate.net This can help in the rational design of experiments and the optimization of reaction conditions. Furthermore, computational screening of virtual libraries of pyrrole derivatives can accelerate the discovery of new compounds with specific biological activities or material properties. nih.gov

Future research in this area will likely involve the use of more sophisticated computational models and machine learning algorithms to generate more accurate predictions and to handle larger datasets. researchgate.net

Development of Tailored this compound Derivatives for Specific Synthetic Transformations

The versatility of the pyrrole scaffold allows for the development of a wide range of derivatives with tailored properties for specific applications in organic synthesis. By modifying the substituents on the pyrrole ring and the N-acyl group, chemists can create reagents and intermediates for a variety of transformations.

For instance, N-acylpyrroles can serve as effective acylating agents. organic-chemistry.org The development of this compound derivatives with different leaving groups on the carbonyl carbon could lead to a new class of acylating agents with tunable reactivity.

Pyrrole derivatives can also participate in cycloaddition reactions. wikipedia.org N-substituted pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. wikipedia.org The synthesis of this compound derivatives with specific dienophilic or dienoyl moieties could open up new avenues for the construction of complex polycyclic systems.

Furthermore, the introduction of specific functional groups onto the this compound backbone can lead to the development of novel ligands for catalysis or new building blocks for the synthesis of bioactive molecules and materials. nih.govnih.gov The ability to regiospecifically introduce substituents at various positions on the pyrrole ring is crucial for this endeavor. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing pentyl pyrrole-1-carboxylate, and how do variations in catalysts or solvents affect yield?

- Methodological Answer : Synthesis typically involves esterification of pyrrole-1-carboxylic acid with pentanol under acidic or enzymatic catalysis. Optimal conditions (e.g., 60–80°C, 12–24 hours, and use of Dean-Stark traps for water removal) are critical for yield. Catalysts like sulfuric acid or lipases may alter reaction kinetics; solvent polarity (e.g., toluene vs. THF) can influence byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and pyrrole ring substitution pattern. Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and pentyl chain protons (δ ~0.9–4.3 ppm in ¹H NMR). Infrared (IR) spectroscopy can validate the carbonyl stretch (~1720 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular ion peaks and fragmentation patterns .

Q. What are the solubility properties of this compound in common organic solvents, and how do these affect its application in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological testing, pre-dissolution in DMSO followed by dilution in aqueous buffers (with <1% DMSO) is standard. Solubility profiles should be experimentally verified via UV-Vis spectroscopy or HPLC to avoid precipitation in assay conditions .

Advanced Research Questions

Q. How do pH and temperature variations impact the stability of this compound in aqueous solutions, and what degradation products form?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C, 75% RH, pH 1–9 buffers). HPLC or LC-MS can monitor hydrolysis of the ester group to pyrrole-1-carboxylic acid and pentanol. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions. Buffered solutions near neutral pH (6–8) generally minimize degradation .

Q. What computational strategies (e.g., QSAR, molecular docking) are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO energies). Molecular docking (using AutoDock Vina or Schrödinger) against target proteins (e.g., enzymes with pyrrole-binding pockets) can predict binding affinities. Validation via in vitro assays (e.g., enzyme inhibition) is critical to resolve discrepancies between computational and experimental results .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across literature sources?

- Methodological Answer : Systematic replication of published protocols with controlled variables (e.g., catalyst purity, solvent anhydrousness) is essential. Design of Experiments (DoE) approaches can identify critical factors (e.g., temperature, stoichiometry). Cross-validation using alternative characterization methods (e.g., GC for volatile byproducts) may clarify yield discrepancies .

Q. What strategies mitigate interference from pyrrole ring reactivity when functionalizing this compound for novel derivatives?

- Methodological Answer : Protecting groups (e.g., Boc for amines) or regioselective catalysts (e.g., palladium for C–H activation) can direct functionalization to specific positions. Monitoring via in-situ NMR or LC-MS helps track side reactions. Computational tools (DFT calculations) predict reactive sites on the pyrrole ring to guide synthetic routes .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the toxicity of this compound in cell-based assays?

- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) with triplicate replicates. Include positive controls (e.g., cisplatin for cytotoxicity) and normalize viability data to untreated cells. Dose-response curves (4-parameter logistic model) calculate IC₅₀ values. Statistical tools (e.g., GraphPad Prism) assess significance via ANOVA or t-tests .

Q. What ethical considerations apply when using this compound in animal studies targeting neurological pathways?

- Methodological Answer : Follow institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use. Monitor neurobehavioral endpoints (e.g., open-field tests) with blinding to reduce bias. Report adverse events transparently in compliance with ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.